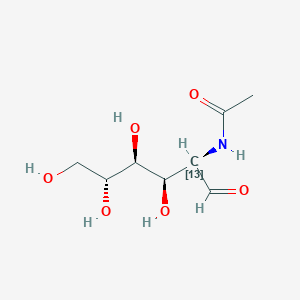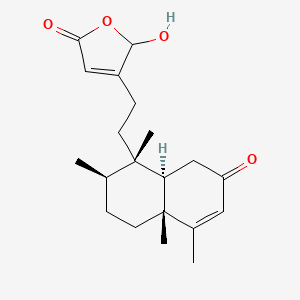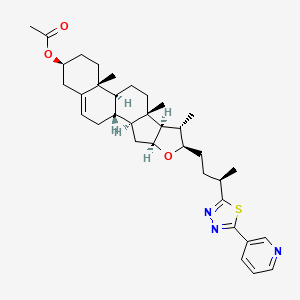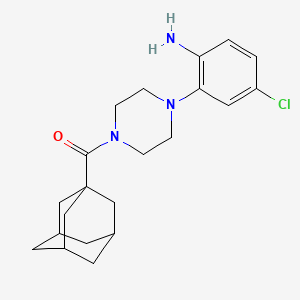
TRPV1 activator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 activator-1 involves the modification of the neck structure of capsaicin. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves standard organic chemistry techniques such as amide bond formation and selective functional group modifications .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. Typically, such compounds are produced using scalable organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: TRPV1 activator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
TRPV1 activator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of TRPV1 ion channels.
Biology: Helps in understanding the role of TRPV1 in pain sensation and neurogenic inflammation.
Medicine: Potential therapeutic applications in treating pain, inflammation, and other conditions involving TRPV1.
Industry: Utilized in the development of new analgesics and anti-inflammatory agents .
Mechanism of Action
TRPV1 activator-1 exerts its effects by binding to the TRPV1 ion channel, specifically interacting with the T551 residue. This binding stabilizes the open state of the channel, allowing the influx of cations such as sodium and calcium. This influx leads to the depolarization of nociceptive neurons, resulting in the sensation of pain or heat .
Comparison with Similar Compounds
Capsaicin: The primary active component of chili peppers, known for its pain-inducing properties.
Resiniferatoxin: A potent TRPV1 agonist derived from the resin of the Euphorbia resinifera plant.
Dihydrocapsaicin: A capsaicin analog with similar properties but slightly different chemical structure.
Uniqueness: TRPV1 activator-1 is unique due to its modified neck structure, which allows for specific interaction with the T551 residue of the TRPV1 ion channel. This modification enhances its selectivity and potency compared to other TRPV1 agonists .
Properties
Molecular Formula |
C18H27NO2S |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enethioamide |
InChI |
InChI=1S/C18H27NO2S/c1-14(2)8-6-4-5-7-9-18(22)19-13-15-10-11-16(20)17(12-15)21-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,22)/b8-6+ |
InChI Key |
GSYUZLOIFZTYCB-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=S)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)C=CCCCCC(=S)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)
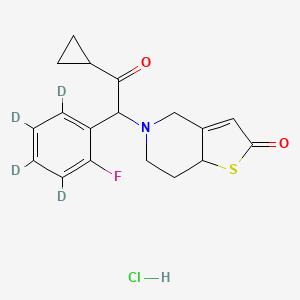
![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
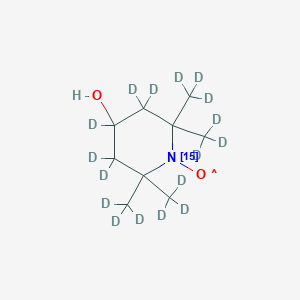
![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)

